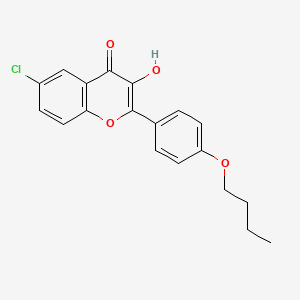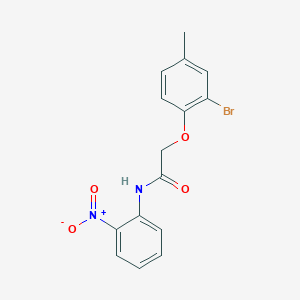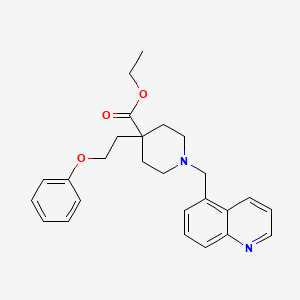
ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate is a chemical compound that has gained attention in scientific research for its potential applications in medicine and pharmacology. It is a piperidinecarboxylate derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and fungi. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects:
Ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of various viruses and fungi. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate in lab experiments is its broad range of activity against various diseases and conditions. Additionally, it has been shown to have low toxicity in animal studies. One limitation of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore its potential as an anti-inflammatory agent and its effects on the immune system. Further research is also needed to optimize the synthesis method for this compound and to develop more efficient and cost-effective methods for producing it in large quantities.
Métodos De Síntesis
The synthesis of ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate involves a multi-step process that includes the reaction of 4-piperidone with ethyl 2-bromoacetate to form ethyl 4-(2-oxopropyl)-1-piperidinecarboxylate. This intermediate is then reacted with 2-phenoxyethanol and sodium hydride to form ethyl 4-(2-phenoxyethyl)-1-piperidinecarboxylate. The final step involves the reaction of this intermediate with 5-chloromethylquinoline to form ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in medicine and pharmacology. It has been found to exhibit antitumor, antiviral, and antifungal activities. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
ethyl 4-(2-phenoxyethyl)-1-(quinolin-5-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-2-30-25(29)26(15-19-31-22-9-4-3-5-10-22)13-17-28(18-14-26)20-21-8-6-12-24-23(21)11-7-16-27-24/h3-12,16H,2,13-15,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNNCXXMICYGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C3C=CC=NC3=CC=C2)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)
![2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5199484.png)
![3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5199494.png)
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)

![(2R*,6S*)-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2,6-dimethylmorpholine](/img/structure/B5199527.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5199532.png)
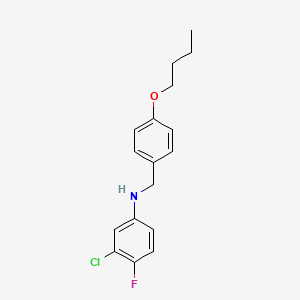
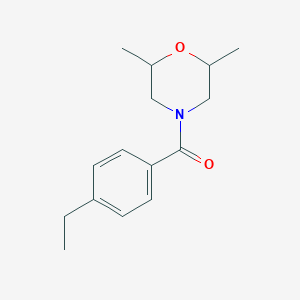
![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)
![N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)

